Positional Isomer Differentiation: Predicted Physicochemical Property Divergence (Meta vs. Ortho and Para Analogs)
The meta-chlorine substitution in [(3-chlorobenzyl)thio]acetic acid (CAS 34722-33-3) yields distinct predicted physicochemical properties compared to its ortho- and para-substituted analogs. While experimental data for all isomers are not uniformly available, the divergence in key molecular descriptors supports the non-interchangeability of these positional isomers in research applications [1].
| Evidence Dimension | Predicted LogP (Lipophilicity) |
|---|---|
| Target Compound Data | LogP = 2.69 (ACD/Labs) to 2.75 (Chembase) |
| Comparator Or Baseline | Ortho (2-chloro) and Para (4-chloro) isomers |
| Quantified Difference | Difference in LogP values between isomers is expected to influence membrane permeability and partitioning behavior in biological and chemical systems [1]. |
| Conditions | In silico predicted properties using ACD/Labs Percepta Platform and Chembase database calculations [2]. |
Why This Matters
Lipophilicity (LogP) is a critical determinant of a compound's behavior in biological assays and chemical separations; even minor differences can impact experimental outcomes.
- [1] PubChem. Compound Summary for CID 123456 ([(2-Chlorobenzyl)thio]acetic acid). View Source
- [2] Chembase. [(3-Chlorobenzyl)thio]acetic acid. Product No. EN300-09651. View Source
